molecular formula C4H6N4OS B12868701 1-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)thiourea

1-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)thiourea

Cat. No.: B12868701
M. Wt: 158.18 g/mol
InChI Key: HSPHAKJFVVUPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)thiourea is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a pyrazole ring fused with a thiourea moiety, making it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)thiourea typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the yields are high, ranging from 78% to 92% .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of environmentally benign catalysts and reagents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)thiourea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)thiourea stands out due to its unique combination of a pyrazole ring and a thiourea moiety, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C4H6N4OS

Molecular Weight

158.18 g/mol

IUPAC Name

(Z)-(5-oxopyrazolidin-3-ylidene)thiourea

InChI

InChI=1S/C4H6N4OS/c5-4(10)6-2-1-3(9)8-7-2/h1H2,(H,8,9)(H3,5,6,7,10)

InChI Key

HSPHAKJFVVUPFW-UHFFFAOYSA-N

Isomeric SMILES

C1/C(=N/C(=S)N)/NNC1=O

Canonical SMILES

C1C(=NC(=S)N)NNC1=O

Origin of Product

United States

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